N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide
Description
N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a central isoxazole ring substituted at the 3-position with a methyl group attached to a cyclohexanecarboxamide moiety and at the 5-position with a thiophen-2-yl group. This structure combines heterocyclic aromaticity (isoxazole and thiophene) with a lipophilic cyclohexane group, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(11-5-2-1-3-6-11)16-10-12-9-13(19-17-12)14-7-4-8-20-14/h4,7-9,11H,1-3,5-6,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGDERQVSXUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2S, with a molecular weight of approximately 302.39 g/mol. The compound features a cyclohexanecarboxamide backbone linked to an isoxazole ring substituted with a thiophene group, which may contribute to its unique pharmacological properties.
Research indicates that compounds containing isoxazole and thiophene moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The presence of the isoxazole ring is particularly noted for its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways.
Structure-Activity Relationship (SAR)
A study focusing on the SAR of isoxazole derivatives highlighted that modifications at specific positions on the isoxazole and thiophene rings can enhance biological activity. For instance, substituents at the 3-, 4-, and 5-positions of the phenyl ring significantly influenced the potency of EPAC antagonists, suggesting that similar strategies could be applied to optimize this compound for improved efficacy against targeted biological pathways .
Case Studies
- Anti-inflammatory Activity : A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds with specific substitutions showed selective inhibition of COX-2, which is crucial for developing anti-inflammatory drugs. The findings suggest that this compound could be further explored as a selective COX inhibitor .
- Analgesic Properties : In a related study, various isoxazole compounds were tested for their analgesic effects in animal models. Compounds demonstrating high binding affinity to serotonin receptors exhibited significant pain relief, indicating that this compound may also possess analgesic properties due to its structural components .
Research Findings
Recent studies have shown that derivatives similar to this compound demonstrate promising results in various biological assays:
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target’s isoxazole-thiophene core contrasts with benzoisoxazole (compound 33 ) and thiazolidinone (compounds 9–13 ). Thiophene and thiazole substituents influence electronic properties (e.g., electron-rich thiophene may enhance π-π interactions compared to benzo groups).
Synthetic Methods :
- Suzuki coupling is a common strategy for aryl substitutions (e.g., compound 33 ), applicable to the target’s thiophene moiety.
- Isoxazole formation via oxime cyclization (e.g., compound 45p in ) aligns with methods for synthesizing the target’s core.
Yield and Characterization: Thiazolidinone derivatives ( ) show variable yields (53–90%), suggesting steric/electronic challenges in similar reactions. The target’s synthesis may face analogous hurdles depending on substituents. NMR and MS are standard for characterization across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
